An In-Depth Technical Guide to the Structure Elucidation of Methyl 4-amino-5-chloro-2-hydroxybenzoate
An In-Depth Technical Guide to the Structure Elucidation of Methyl 4-amino-5-chloro-2-hydroxybenzoate
Foreword: The Imperative of Structural Certainty
In the landscape of pharmaceutical development and chemical synthesis, the unambiguous identification of a molecule is the bedrock upon which all subsequent research, development, and quality control are built. An assigned structure is not merely a name; it is a hypothesis that must be rigorously tested and proven. For a molecule such as Methyl 4-amino-5-chloro-2-hydroxybenzoate, which serves as a critical intermediate in the synthesis of pharmacologically active compounds, structural certainty is non-negotiable.[1] The presence of multiple reactive functional groups—an amine, a phenol, a halide, and an ester—on a benzene ring creates a significant potential for isomerism. An incorrect structural assignment could lead to the development of an entirely different, potentially inactive or harmful, final product.
Part 1: Initial Characterization and Physicochemical Profile
Before delving into complex spectroscopic analysis, the foundational properties of the compound are established. These initial data points provide the first clues to the molecule's identity and are essential for verifying subsequent findings. The target molecule is a solid at room temperature.[4]
Table 1: Physicochemical and Identity Data for Methyl 4-amino-5-chloro-2-hydroxybenzoate
| Property | Value | Source |
| IUPAC Name | Methyl 4-amino-5-chloro-2-hydroxybenzoate | N/A |
| CAS Number | 129511-06-4 | [4] |
| Molecular Formula | C₈H₈ClNO₃ | [5] |
| Molecular Weight | 201.61 g/mol | [5] |
| Physical Form | Solid | [4] |
The proposed structure, based on its chemical name, is visualized below. The remainder of this guide is dedicated to proving this structure is correct.
Caption: 2D Structure of Methyl 4-amino-5-chloro-2-hydroxybenzoate.
Part 2: The Core Analytical Workflow for Unambiguous Elucidation
A robust structural confirmation relies on a suite of orthogonal analytical techniques. Each method probes a different aspect of the molecule's constitution, and together they provide a comprehensive and self-validating dataset.
Caption: Logical workflow for definitive structure elucidation.
Mass Spectrometry: The First Checkpoint
Causality: The first and most fundamental question is: "What is the mass of the molecule?" High-Resolution Mass Spectrometry (HRMS) is employed not only to confirm the nominal mass but to provide an exact mass measurement, which is crucial for determining the elemental formula. For this specific molecule, MS is also invaluable for confirming the presence of a single chlorine atom through its characteristic isotopic signature.
Experimental Protocol (HRMS-ESI):
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) at approximately 1 µg/mL.
-
Instrumentation: The solution is infused into a high-resolution mass spectrometer, such as an Orbitrap or TOF system, equipped with an Electrospray Ionization (ESI) source operating in positive ion mode.
-
Data Acquisition: Data is acquired over a mass range of m/z 100-500.
Data Interpretation & Validation: The primary goal is to find the protonated molecular ion, [M+H]⁺. The data must satisfy two key criteria:
-
Exact Mass: The measured m/z of the [M+H]⁺ ion must match the theoretical exact mass for C₈H₉ClNO₃⁺ within a narrow tolerance (typically < 5 ppm).
-
Isotopic Pattern: Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the spectrum must exhibit two peaks for the molecular ion: an 'M' peak and an 'M+2' peak, with a relative intensity ratio of approximately 3:1.
Table 2: Expected High-Resolution Mass Spectrometry Data
| Ion Species | Theoretical Exact Mass (m/z) | Expected Observation |
| [C₈H₈³⁵ClNO₃ + H]⁺ | 202.0265 | High-intensity peak at ~202.0265 |
| [C₈H₈³⁷ClNO₃ + H]⁺ | 204.0236 | Peak at ~204.0236 with ~32% the intensity of the 202 peak |
A common fragmentation observed in similar benzoate esters is the loss of the methoxy group (-OCH₃) or methanol (-CH₃OH) from the ester.[6] The presence of a fragment ion at m/z ~170 would correspond to the loss of methanol, further corroborating the structure.
Nuclear Magnetic Resonance (NMR): The Architectural Blueprint
Causality: While MS provides the formula, NMR spectroscopy reveals the atomic connectivity—the very architecture of the molecule. ¹H NMR maps the proton environments, ¹³C NMR maps the carbon skeleton, and 2D NMR techniques (HSQC, HMBC) definitively link them together. For a polysubstituted aromatic ring, NMR is the only technique that can unambiguously determine the substitution pattern.
Experimental Protocol (¹H, ¹³C, and 2D NMR):
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent, typically DMSO-d₆, which is effective at solubilizing polar compounds and allows for the observation of exchangeable protons (OH, NH₂). Tetramethylsilane (TMS) is used as an internal reference (0.0 ppm).[7][8]
-
Instrumentation: Spectra are acquired on a 400 MHz or higher field NMR spectrometer.
-
Experiments: A standard suite of experiments is run: ¹H, ¹³C{¹H}, and 2D correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).
¹H NMR Data Interpretation: The substitution pattern of the aromatic ring—with four substituents and two protons—predicts two distinct signals for the aromatic protons. Because they are not adjacent to each other, they are expected to appear as singlets.
Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Assignment | Predicted Shift (ppm) | Multiplicity | Integration | Rationale for Assignment |
| H-3 | ~6.2 - 6.5 | Singlet | 1H | Aromatic proton ortho to both -OH and -COOCH₃ groups. Highly shielded.[9] |
| H-6 | ~7.5 - 7.8 | Singlet | 1H | Aromatic proton ortho to -Cl and meta to -NH₂. Deshielded relative to H-3.[9] |
| -OCH₃ | ~3.8 | Singlet | 3H | Standard chemical shift for methyl ester protons.[10] |
| -NH₂ | ~5.5 - 6.5 | Broad Singlet | 2H | Exchangeable amine protons. Position and broadness are concentration/temperature dependent. |
| -OH | ~10.0 - 11.0 | Broad Singlet | 1H | Exchangeable phenolic proton, often deshielded due to potential intramolecular H-bonding with the ester carbonyl. |
¹³C NMR Data Interpretation: The structure contains 8 carbon atoms, all in unique chemical environments. Therefore, 8 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.
Table 4: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Assignment | Predicted Shift (ppm) | Rationale for Assignment |
| C=O (ester) | ~168 | Typical chemical shift for an ester carbonyl carbon.[11] |
| C-2 (-OH) | ~155-160 | Aromatic carbon attached to hydroxyl group, highly deshielded. |
| C-4 (-NH₂) | ~145-150 | Aromatic carbon attached to amine group, deshielded. |
| C-6 | ~130-135 | Aromatic CH carbon. |
| C-5 (-Cl) | ~115-120 | Aromatic carbon attached to chlorine. |
| C-1 (-COOCH₃) | ~110-115 | Quaternary aromatic carbon attached to the ester group. |
| C-3 | ~100-105 | Aromatic CH carbon, shielded by adjacent electron-donating groups. |
| -OCH₃ | ~52 | Standard chemical shift for a methyl ester carbon.[8] |
2D NMR: The Definitive Connection While 1D NMR provides strong evidence, 2D NMR provides the "smoking gun" proof of the substitution pattern. The HMBC experiment is particularly powerful as it shows correlations between protons and carbons that are 2 or 3 bonds away.
Caption: Key HMBC correlations confirming the substitution pattern.
-
Crucial Correlation 1: The methyl protons (~3.8 ppm) will show a strong correlation to the ester carbonyl carbon (~168 ppm), confirming the methyl ester group.
-
Crucial Correlation 2: The aromatic proton H-6 will show correlations to the quaternary carbons C-2, C-4, and C-5, definitively placing it between the chlorine and the ester-bearing carbon.
-
Crucial Correlation 3: The aromatic proton H-3 will show correlations to the quaternary carbons C-1, C-2, and C-4, locking in its position between the hydroxyl and amino groups.
This web of interlocking correlations from the HMBC spectrum leaves no room for doubt regarding the substitution pattern on the aromatic ring.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Causality: IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups predicted by the proposed structure.[12] It acts as a qualitative check; the presence of expected vibrations and the absence of unexpected ones adds another layer of validation.
Experimental Protocol (ATR-FTIR):
-
Sample Preparation: A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically scanned from 4000 cm⁻¹ to 400 cm⁻¹.
Data Interpretation: The spectrum is analyzed for characteristic absorption bands.
Table 5: Expected Key IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Confirmed |
| 3450 - 3350 (two bands) | N-H Stretch | Primary Amine (-NH₂) |
| 3400 - 3200 (broad) | O-H Stretch | Phenol (-OH)[13] |
| 3000 - 2850 | C-H Stretch | Methyl group (-OCH₃) |
| ~1680 (strong) | C=O Stretch | Conjugated Ester[13] |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Aryl Ether/Ester |
The combination of a strong carbonyl absorption with broad O-H and distinct N-H stretches provides powerful, rapid confirmation that the core functional groups are present.
Part 3: The Gold Standard - Single-Crystal X-ray Crystallography
In situations requiring the highest possible degree of certainty, such as the qualification of a primary pharmaceutical reference standard, single-crystal X-ray crystallography is the ultimate arbiter of structure.[14][15]
Causality and Protocol: This technique relies on growing a perfect, single crystal of the compound. When this crystal is irradiated with X-rays, the resulting diffraction pattern can be mathematically reconstructed to generate a three-dimensional electron density map of the molecule.[16] This map reveals the precise location of each non-hydrogen atom, confirming not only the connectivity but also the bond lengths, bond angles, and solid-state conformation. It is the only technique that "sees" the molecule directly. While finding suitable crystallization conditions can be a challenge, a successful result provides irrefutable proof of the structure.
Conclusion: A Synthesis of Evidence
The structure elucidation of Methyl 4-amino-5-chloro-2-hydroxybenzoate is not the result of a single experiment, but a carefully constructed argument built from multiple, orthogonal lines of evidence.
-
Mass Spectrometry confirmed the elemental formula and the presence of chlorine.
-
¹H and ¹³C NMR provided the complete carbon-hydrogen framework.
-
2D NMR definitively established the connectivity and unique substitution pattern of the aromatic ring.
-
IR Spectroscopy rapidly verified the presence of all key functional groups.
Each piece of data is consistent with the proposed structure and corroborates the findings of the other techniques. This self-validating system of analysis provides the high degree of confidence required for researchers, scientists, and drug development professionals to utilize this molecule as a trusted chemical entity in their critical work.
References
-
PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). Methyl 4-acetamido-5-chloro-2-hydroxybenzoate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
iChemical. (n.d.). Methyl 4-Amino-2-hydroxybenzoate, CAS No. 4136-97-4. Retrieved January 24, 2026, from [Link]
-
Ng, C. K., et al. (2018). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Methyl 2-amino-5-chlorobenzoate. Retrieved January 24, 2026, from [Link]
- Google Patents. (n.d.). CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate.
-
MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry. Retrieved January 24, 2026, from [Link]
- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
-
ResearchGate. (n.d.). Synthesis, spectral analysis, structural elucidation and quantum chemical studies of (E)-Methyl-4-[(2-phenylhydrazono)methyl]benzoate. Retrieved January 24, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved January 24, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-Amino-5-chloro-2-hydroxybenzoic acid. Retrieved January 24, 2026, from [Link]
-
GMP SOP. (2023, January 5). What is meant by reference standard in pharmaceuticals?. Retrieved January 24, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate. Retrieved January 24, 2026, from [Link]
-
AIDIC. (2009). Gain insight into sodium benzoate synthesis using FTIR based in-line reaction analysis system. Chemical Engineering Transactions, 17, 55-60. Retrieved January 24, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl 2-hydroxybenzoate. Retrieved January 24, 2026, from [Link]
-
IUCrData. (n.d.). Crystal structure of methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate. Retrieved January 24, 2026, from [Link]
-
Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved January 24, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 2-amino-5-chlorobenzoate. PMC. Retrieved January 24, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information for.... Retrieved January 24, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl 2-hydroxybenzoate. Retrieved January 24, 2026, from [Link]
-
ACG Publications. (2020). Certification of sodium benzoate solution reference material by HPLC-UV, LC-MS/MS and UV-VIS-NIR spectrophotometry for food and. Journal of Chemical Metrology. Retrieved January 24, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 24, 2026, from [Link]
-
PubMed. (n.d.). Methyl 2-amino-5-chloro-benzoate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate | CAS No : 232941-14-9. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Ab initio study of phenyl benzoate: Structure, conformational analysis, dipole moment, IR and Raman vibrational spectra. Retrieved January 24, 2026, from [Link]
-
NIST. (n.d.). Benzoic acid, 5-chloro-2-hydroxy-. NIST Chemistry WebBook. Retrieved January 24, 2026, from [Link]
-
Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka. Retrieved January 24, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved January 24, 2026, from [Link]
Sources
- 1. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
- 2. mriglobal.org [mriglobal.org]
- 3. gmpsop.com [gmpsop.com]
- 4. Methyl 4-Amino-5-chloro-2-hydroxybenzoate | 129511-06-4 [sigmaaldrich.com]
- 5. 129511-06-4|Methyl 4-amino-5-chloro-2-hydroxybenzoate|BLD Pharm [bldpharm.com]
- 6. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Methyl 4-Amino-2-hydroxybenzoate, CAS No. 4136-97-4 - iChemical [ichemical.com]
- 10. rsc.org [rsc.org]
- 11. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. aidic.it [aidic.it]
- 13. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Methyl 2-amino-5-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
